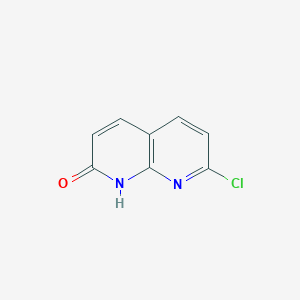

7-Chloro-1,8-naphthyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFMYNBQUTUEOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535797 |

Source

|

| Record name | 7-Chloro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15944-34-0 |

Source

|

| Record name | 7-Chloro-1H-[1,8]naphthyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15944-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,8-naphthyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

7-Chloro-1,8-naphthyridin-2-ol chemical properties and structure

An In-depth Technical Guide to 7-Chloro-1,8-naphthyridin-2-ol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 7-Chloro-1,8-naphthyridin-2-ol. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Structure

7-Chloro-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine class.[1] Its structure is characterized by a 1,8-naphthyridine core, with a chlorine atom substituted at the 7th position and a hydroxyl group at the 2nd position.[1] The compound exists in tautomeric equilibrium with its keto form, 7-chloro-1H-1,8-naphthyridin-2-one. This tautomerism is important for its chemical reactivity and biological interactions.

Quantitative Data Summary

The key chemical and physical properties of 7-Chloro-1,8-naphthyridin-2-ol are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 7-chloro-1H-1,8-naphthyridin-2-one | [1] |

| CAS Number | 15944-34-0 | [1] |

| Molecular Formula | C₈H₅ClN₂O | [1][2] |

| Molecular Weight | 180.59 g/mol | [1][2] |

| Boiling Point | 404.688°C at 760 mmHg | [2] |

| Density | 1.419 g/cm³ | [2] |

| Canonical SMILES | C1=CC(=O)NC2=C1C=CC(=N2)Cl | [1] |

| InChI | InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) | [1] |

| InChI Key | VOFMYNBQUTUEOS-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of 7-Chloro-1,8-naphthyridin-2-ol and its derivatives can be achieved through various organic chemistry reactions. The Friedlander annulation is a common and effective method for constructing the 1,8-naphthyridine core.

Generalized Experimental Protocol: Friedlander Synthesis

This protocol outlines a general procedure for the synthesis of 1,8-naphthyridine derivatives, which can be adapted for 7-Chloro-1,8-naphthyridin-2-ol. The reaction involves the condensation of an o-amino-aromatic aldehyde or ketone with a compound containing a reactive methylene group.

Materials:

-

2-amino-3-formyl-6-chloropyridine (or similar precursor)

-

An active methylene compound (e.g., ethyl acetoacetate)

-

Catalyst (e.g., an ionic liquid like [Bmmim][Im] or a base like piperidine)[3]

-

Solvent (e.g., ethanol, or the ionic liquid can serve as the solvent)[3]

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine precursor in the chosen solvent.

-

Addition of Reagents: Add the active methylene compound to the solution, followed by the catalyst.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solid product precipitates, it is collected by filtration.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or acetic acid), to yield the pure 1,8-naphthyridine derivative.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Caption: Generalized workflow for the synthesis and characterization.

Spectroscopic Data

General Protocol for Spectroscopic Analysis

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. The distinct chemical shifts and coupling patterns of the aromatic protons and carbons will confirm the substitution pattern on the naphthyridine ring.[4][6]

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

Analysis: IR spectroscopy can be used to identify key functional groups. For 7-chloro-1H-1,8-naphthyridin-2-one, characteristic peaks for the N-H and C=O bonds would be expected.

-

Biological Activity and Applications

1,8-Naphthyridine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[7]

Overview of Biological Activities

-

Antimicrobial Properties: 7-Chloro-1,8-naphthyridin-2-ol has been shown to inhibit certain bacterial enzymes, indicating its potential as an antibacterial agent.[1] It serves as a key intermediate in the synthesis of antibiotics, particularly those related to the quinolones.[2]

-

Anticancer and Anti-inflammatory Activity: The broader class of 1,8-naphthyridines has demonstrated significant potential in developing anticancer and anti-inflammatory agents.[7][8]

-

Neurological Applications: Derivatives have been explored for treating neurological disorders, including Alzheimer's disease and depression.[7]

-

Enzyme Inhibition: The compound is utilized in studies of enzyme inhibition, which is crucial for designing molecules that can block specific enzymatic pathways.[2]

-

Mechanism of Action: At a molecular level, its activity often involves interactions with biomolecules like enzymes and receptors.[1] It can also influence cellular processes by modulating signaling pathways and gene expression, including those involved in cell cycle regulation and apoptosis.[1]

Caption: The role of the 1,8-naphthyridine scaffold in drug discovery.

Case Study: Pagoclone and GABAA Receptor Modulation

While 7-Chloro-1,8-naphthyridin-2-ol is primarily an intermediate, its derivatives have been developed into active pharmaceutical ingredients. A notable example is Pagoclone , an anxiolytic agent synthesized from a related precursor, 2-Amino-7-chloro-1,8-naphthyridine.[9] Pagoclone functions as a partial agonist at the γ-aminobutyric acid type A (GABAₐ) receptors in the brain.[9][10] It selectively binds to α2/α3 subtypes of the GABAₐ receptor, which are responsible for anxiolytic effects, while having lower efficacy at the α1 subtype associated with sedation.[10] This demonstrates the potential for developing highly specific drugs from the 1,8-naphthyridine scaffold.

Caption: Mechanism of action for Pagoclone at the GABAA receptor.

References

- 1. Buy 7-Chloro-1,8-naphthyridin-2-ol | 15944-34-0 [smolecule.com]

- 2. 7-Chloro-1,8-naphthyridin-2-ol [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]

- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Pagoclone - Wikipedia [en.wikipedia.org]

- 10. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Potential of 7-Chloro-1,8-naphthyridin-2-ol Derivatives: A Technical Overview

The 1,8-naphthyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its ability to bind to a wide range of biological targets.[1] This "privileged scaffold" is a core component of numerous synthetic compounds demonstrating a wide array of biological activities.[1][2] A derivative of this core, 7-Chloro-1,8-naphthyridin-2-ol, serves as a crucial starting material for synthesizing novel compounds with significant therapeutic potential.[3] Its derivatives have garnered considerable attention for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5][6] The presence of a chlorine atom at the 7-position and a hydroxyl group at the 2-position provides reactive sites for further chemical modifications, enabling the development of potent and selective therapeutic agents.[3]

This technical guide provides a comprehensive review of the biological activities of 7-Chloro-1,8-naphthyridin-2-ol derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Synthetic Pathways

The synthesis of 7-Chloro-1,8-naphthyridin-2-ol and its subsequent derivatives can be achieved through various chemical reactions. A common approach involves multi-component reactions, for instance, by reacting substituted aromatic aldehydes with 2-aminopyridine and cyanoacetate derivatives.[3] Another method is through dehydrogenative coupling, which involves the reaction of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst.[3] Once the core scaffold is formed, the chloro and hydroxyl groups can be modified to generate a library of derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 7-Chloro-1,8-naphthyridin-2-ol | 15944-34-0 [smolecule.com]

- 4. 1,8-Naphthyridin-2(1H)-one, 7-chloro- | Benchchem [benchchem.com]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photochemical Landscape of Naphthyridines: A Technical Guide for Material Science

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines, a class of nitrogen-containing heterocyclic compounds, are emerging as highly versatile building blocks in material science. Their rigid, planar structure, coupled with tunable electronic and photophysical properties, makes them prime candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), organic semiconductors, sensors, and nonlinear optics. This technical guide provides an in-depth exploration of the core photochemical properties of naphthyridine compounds, detailing experimental methodologies and presenting key data to facilitate their application in advanced materials.

Core Photophysical Properties of Naphthyridine Derivatives

The photochemical behavior of naphthyridine derivatives is intrinsically linked to their molecular structure, including the position of the nitrogen atoms, the nature and position of substituents, and the extent of π-conjugation. These structural modifications allow for the fine-tuning of their absorption and emission characteristics.

Absorption and Emission

Naphthyridine compounds typically exhibit strong absorption in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The position of the absorption maxima (λ_abs_) and the molar extinction coefficients (ε) are influenced by the electronic nature of the substituents. Electron-donating groups tend to cause a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.

Fluorescence is a key characteristic of many naphthyridine derivatives, with emission colors spanning the visible spectrum. The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the emission process, can vary significantly depending on the molecular structure and the surrounding environment. For instance, some 1,6-naphthyridine derivatives have been reported to have fluorescence quantum yields in the range of 0.05-0.1 in various solvents.[1] In contrast, certain 1,8-naphthyridine oligomers exhibit high fluorescence quantum yields of 0.70–1.0 in both solution and the solid state.[2]

Table 1: Photophysical Data of Selected Naphthyridine Derivatives

| Compound/Derivative Class | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Lifetime (τ) (ns) | Solvent/Conditions | Reference |

| 1,6-Naphthyridine derivatives | - | - | ~0.05-0.1 | ~10 | Various solvents | [1] |

| 1,8-Naphthyridine oligomers | - | Blue, Green, Yellow | 0.70-1.0 | - | Solution (10⁻⁸ M) and solid state | [2] |

| Iridium(III) complexes with naphthyridine ligands | - | 521-600 | 0.80-0.85 | - | CH₂Cl₂ | [3] |

Note: The data presented is a compilation from various sources and should be used for comparative purposes with caution, as experimental conditions may vary.

Phosphorescence and Triplet State Engineering

While fluorescence involves the emission of light from a singlet excited state, phosphorescence originates from a triplet excited state. The longer lifetime of the triplet state makes phosphorescent materials highly valuable for applications such as OLEDs, where they can "harvest" triplet excitons, leading to higher internal quantum efficiencies. The introduction of heavy atoms (e.g., iridium, platinum) into naphthyridine-based ligands can enhance spin-orbit coupling, promoting intersystem crossing to the triplet state and enabling efficient room-temperature phosphorescence.[2]

Nonlinear Optical Properties

Certain naphthyridine derivatives exhibit significant nonlinear optical (NLO) properties, such as second-harmonic generation (SHG). This phenomenon, where two photons of a certain frequency are converted into a single photon with twice the frequency, is crucial for applications in optical data storage, telecommunications, and laser technology. Push-pull chromophores based on the naphthyridine scaffold have been investigated for their NLO properties using techniques like the Kurtz powder method.[1]

Experimental Protocols for Photochemical Characterization

Accurate and reproducible characterization of the photochemical properties of naphthyridine compounds is essential for their development in material science. Below are detailed methodologies for key experimental techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum, including the wavelength of maximum absorption (λ_abs_) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the naphthyridine compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the λ_abs_ in a 1 cm path length cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the λ_abs_ from the spectrum.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_, c is the molar concentration of the sample, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, excitation spectrum, and fluorescence quantum yield (Φ_F_).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Emission Spectrum: Excite the sample at its λ_abs_ and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to record the fluorescence intensity as a function of excitation wavelength.

-

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample_ = Φ_standard_ * (I_sample_ / I_standard_) * (A_standard_ / A_sample_) * (n_sample_² / n_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Phosphorescence Lifetime Measurement

Objective: To measure the decay of phosphorescence intensity over time to determine the phosphorescence lifetime (τ_P_).

Methodology:

-

Sample Preparation: Prepare a solution of the sample in a rigid matrix (e.g., frozen solvent at 77 K or a polymer matrix) to minimize non-radiative decay pathways.

-

Instrumentation: Use a time-resolved photoluminescence spectrometer equipped with a pulsed excitation source (e.g., pulsed laser or flash lamp) and a time-gated detector.

-

Measurement:

-

Excite the sample with a short pulse of light.

-

After a short delay to allow for the decay of any fluorescence, record the phosphorescence intensity as a function of time.

-

-

Data Analysis:

-

Plot the natural logarithm of the phosphorescence intensity versus time.

-

For a single exponential decay, the plot will be a straight line with a slope of -1/τ_P_.

-

Visualizing Workflows and Relationships

Graphical representations are invaluable for understanding the synthesis of functional materials and the relationships between their structure and properties.

Synthetic Workflow for Functionalized Naphthyridines

The following diagram illustrates a general synthetic pathway for producing functionalized 1,6-naphthyridines, which can be further modified for various material science applications.

Caption: A generalized synthetic workflow for functionalized 1,6-naphthyridine derivatives.

Structure-Property Relationship in Naphthyridine-Based Materials

The photophysical properties of naphthyridine compounds are highly dependent on their molecular structure. The following diagram illustrates the logical relationship between structural modifications and the resulting properties relevant to material science.

Caption: Relationship between structural modifications and photophysical properties of naphthyridines.

Conclusion

Naphthyridine compounds represent a promising class of materials with a rich and tunable photochemical landscape. Their diverse photophysical properties, including strong absorption, efficient fluorescence and phosphorescence, and significant nonlinear optical activity, make them highly attractive for a range of applications in material science. A thorough understanding of their structure-property relationships, coupled with robust experimental characterization, will continue to drive the development of novel and high-performance naphthyridine-based materials. This guide provides a foundational framework for researchers to explore and harness the full potential of these versatile heterocyclic scaffolds.

References

- 1. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triplet-harvesting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The 1,8-Naphthyridine Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the primary mechanisms of action for 1,8-naphthyridine-based compounds, focusing on their roles as inhibitors of bacterial DNA gyrase and topoisomerase IV, eukaryotic topoisomerase II, and various protein kinases.

Antibacterial Activity: Targeting Bacterial Type II Topoisomerases

The most well-established mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair.[4]

Mechanism of DNA Gyrase and Topoisomerase IV Inhibition

1,8-naphthyridine-based antibiotics, such as the quinolone nalidixic acid, function by binding to the enzyme-DNA complex.[3][5] This interaction stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands.[3] This leads to an accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[3][4] DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[3]

Diagram: Inhibition of Bacterial DNA Gyrase by 1,8-Naphthyridine Derivatives

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Anticancer Activity: Targeting Human Topoisomerase II and Kinases

The success of 1,8-naphthyridines as antibacterial agents has spurred investigations into their potential as anticancer therapeutics. These efforts have revealed that certain derivatives can effectively target human enzymes crucial for cancer cell proliferation and survival.

Topoisomerase II Poisoning in Cancer Cells

Similar to their antibacterial counterparts, some 1,8-naphthyridine derivatives, such as voreloxin, act as topoisomerase II poisons in eukaryotic cells.[6][7] Voreloxin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to the formation of double-stranded DNA breaks.[2][6][7] This DNA damage triggers cell cycle arrest, typically in the G2 phase, and ultimately induces apoptosis.[6][7]

Diagram: Voreloxin-Mediated Topoisomerase II Poisoning

Caption: Mechanism of voreloxin as a topoisomerase II poison.

Kinase Inhibition

A growing body of evidence indicates that the 1,8-naphthyridine scaffold can serve as a template for the design of potent protein kinase inhibitors.[8] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. 1,8-naphthyridine derivatives have been shown to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase.[9] The mechanism of inhibition typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting oncogenic signaling cascades.

Diagram: General Kinase Inhibition by 1,8-Naphthyridine Derivatives

Caption: Kinase inhibition by 1,8-naphthyridine derivatives.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative 1,8-naphthyridine-based compounds against various biological targets. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.

| Compound ID | Target | Cell Line/Organism | IC50 (µM) | Reference |

| Antibacterial Agents | ||||

| Compound 14 | DNA Gyrase | E. coli | Potent Inhibitor | [10] |

| F11 | DNA Gyrase | M. smegmatis | 5 mg/ml | [11] |

| Anticancer Agents | ||||

| Voreloxin | Topoisomerase II | Primary AML blasts | 2.30 (LD50) | [2] |

| Compound 8b | Topoisomerase II | - | 6.05 µg/mL | [12] |

| Compound 3u | - | A375 (Melanoma) | - | [13] |

| Compound 9b | - | MCF-7 (Breast) | <0.1 | |

| Compound 9c | - | A549 (Lung) | <0.1 | [14] |

| Kinase Inhibitors | ||||

| Compound 1e | Carbonic Anhydrase-II | - | 0.44 | |

| Compound 1g | Carbonic Anhydrase-IX | - | 0.11 | [15] |

| HSR2104 | - | BV2 (Microglia) | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of 1,8-naphthyridine derivatives.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 plasmid DNA

-

E. coli DNA gyrase

-

5X Assay Buffer (containing ATP)

-

1,8-Naphthyridine test compound

-

Stop solution/loading dye (containing SDS and bromophenol blue)

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures containing relaxed pBR322 DNA, 5X assay buffer, and varying concentrations of the 1,8-naphthyridine test compound.

-

Initiate the reaction by adding E. coli DNA gyrase to each mixture.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing compound concentration.

Diagram: DNA Gyrase Supercoiling Assay Workflow

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol 2: Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase II

-

10X Topoisomerase II reaction buffer

-

1,8-Naphthyridine test compound

-

Stop solution (10% SDS)

-

Proteinase K

-

Loading dye

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Set up reaction tubes containing 10X topoisomerase II reaction buffer, kDNA, and various concentrations of the test compound.[17]

-

Add purified topoisomerase II to initiate the reaction.[17]

-

Incubate the reactions at 37°C for 30 minutes.[17]

-

Stop the reaction by adding 10% SDS, followed by proteinase K treatment for 15 minutes at 37°C.[17][18]

-

Add loading dye and run the samples on a 1% agarose gel.[17]

-

Stain the gel with ethidium bromide and visualize the DNA.[17]

-

Inhibition is indicated by the persistence of the high molecular weight catenated kDNA network at the top of the gel, as opposed to the migration of decatenated minicircles in the control.[17]

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to determine the cytotoxic effects of compounds.[4][19][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

1,8-Naphthyridine test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[19]

-

Treat the cells with serial dilutions of the 1,8-naphthyridine compound and incubate for a specified period (e.g., 48-72 hours).[19]

-

Add MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][19]

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[19]

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[20]

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion

The 1,8-naphthyridine scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. The diverse mechanisms of action, ranging from the inhibition of bacterial and human topoisomerases to the modulation of key protein kinases, underscore the broad therapeutic potential of this chemical class. A thorough understanding of these mechanisms, coupled with robust experimental validation as outlined in this guide, is essential for the continued advancement of 1,8-naphthyridine-based compounds in the drug discovery pipeline.

References

- 1. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. nbinno.com [nbinno.com]

- 6. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromobenzotrifluoride (CAS No. 445-02-3)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-5-bromobenzotrifluoride, a key reagent in organic synthesis. While the initial query referenced CAS number 15944-34-0, which is associated with 7-Chloro-1,8-naphthyridin-2-ol, the context of the requested data strongly indicates an interest in the brominated trifluorinated aniline, 2-Amino-5-bromobenzotrifluoride (CAS No. 445-02-3). This document focuses on the latter, presenting its core physicochemical data in a structured format, detailing relevant experimental protocols, and providing visual workflows for synthesis and analysis.

Compound Identification and General Properties

2-Amino-5-bromobenzotrifluoride, also known as 4-Bromo-2-(trifluoromethyl)aniline, is a substituted aniline that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group and bromine atom offer unique electronic and steric properties that are valuable in medicinal chemistry.

Table 1: General Information

| Identifier | Value |

| Compound Name | 2-Amino-5-bromobenzotrifluoride |

| Synonyms | 4-Bromo-2-(trifluoromethyl)aniline, 4-Bromo-alpha,alpha,alpha-trifluoro-o-toluidine |

| CAS Number | 445-02-3 |

| Molecular Formula | C₇H₅BrF₃N[2] |

| Molecular Weight | 240.02 g/mol [2] |

| Appearance | Clear to light yellow or orange liquid[3] |

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of 2-Amino-5-bromobenzotrifluoride.

Table 2: Thermodynamic Properties

| Property | Value | Conditions |

| Boiling Point | 84-86 °C[4] | at 5 mmHg |

| Flash Point | 107 °C (225 °F)[4] | Closed cup |

Table 3: Physical and Chemical Properties

| Property | Value | Conditions |

| Density | 1.71 g/mL[4] | at 25 °C |

| Refractive Index (n_D) | 1.532[4] | at 20 °C |

| pKa (Predicted) | 0.76 ± 0.10[4] |

Experimental Protocols

This section details the general methodologies for determining the key physicochemical properties listed above. These protocols are based on standard laboratory practices and OECD guidelines for the testing of chemicals.[5][6][7]

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for small quantities is the capillary method.[8][9]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating medium

Procedure:

-

A small amount of 2-Amino-5-bromobenzotrifluoride is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is immersed in a Thiele tube or oil bath.

-

The bath is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly exit.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates the liquid has reached its boiling point.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Measurement of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.[10][11]

Apparatus:

-

Pycnometer (a glass flask with a specific, calibrated volume)

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

A clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with the sample liquid (2-Amino-5-bromobenzotrifluoride), ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again (m₂).

-

The temperature of the liquid is recorded.

-

The mass of the liquid is calculated (m = m₂ - m₁).

-

The density (ρ) is calculated using the formula: ρ = m / V, where V is the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and an indicator of purity.[12][13]

Apparatus:

-

Abbe Refractometer

-

Monochromatic light source (e.g., sodium lamp)

-

Dropper

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index, often distilled water.

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of 2-Amino-5-bromobenzotrifluoride are placed on the lower prism.

-

The prisms are closed and locked. The temperature is regulated using the connected water bath.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Synthesis and Analysis Workflows

The following diagrams illustrate a general synthesis route for 2-Amino-5-bromobenzotrifluoride and a standard workflow for assessing its purity via Gas Chromatography.

Caption: A generalized workflow for the synthesis of 2-Amino-5-bromobenzotrifluoride.

Caption: Workflow for determining the purity of 2-Amino-5-bromobenzotrifluoride using GC.

Safety and Handling

2-Amino-5-bromobenzotrifluoride is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3). The structured presentation of data and visual workflows are intended to support researchers and professionals in the effective and safe use of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-BROMO-2-(TRIFLUOROMETHYL)ANILINE | CAS 445-02-3 [matrix-fine-chemicals.com]

- 3. 2-Amino-5-bromobenzotrifluoride CAS#: 445-02-3 [m.chemicalbook.com]

- 4. 445-02-3 | CAS DataBase [m.chemicalbook.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. oecd.org [oecd.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. mt.com [mt.com]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. oecd.org [oecd.org]

Unveiling the Potential of 7-Chloro-1,8-naphthyridin-2-ol: An In-Depth Technical Guide to its Interaction with Biological Targets, Focusing on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide focuses on the potential interaction of a specific derivative, 7-Chloro-1,8-naphthyridin-2-ol, with biological targets, particularly DNA. While direct experimental data for this exact molecule is limited, this document extrapolates from the rich body of research on analogous 1,8-naphthyridine compounds to provide a comprehensive overview of its potential mechanisms of action, relevant experimental protocols for investigation, and a framework for future research and drug development endeavors. The evidence strongly suggests that the planar structure of the 1,8-naphthyridine ring system, coupled with the electronic properties imparted by the chloro-substituent, may facilitate DNA intercalation, a mechanism of action for many potent cytotoxic agents.

Introduction: The 1,8-Naphthyridine Scaffold in Drug Discovery

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, have garnered significant attention in the field of drug discovery due to their diverse pharmacological profiles.[1][2] The 1,8-naphthyridine core, in particular, is a key structural component in numerous biologically active molecules. The planar nature of this scaffold allows it to interact with various biological macromolecules, including enzymes and nucleic acids.

The introduction of a chloro-substituent at the 7-position of the 1,8-naphthyridine ring, as in 7-Chloro-1,8-naphthyridin-2-ol, is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its affinity for biological targets. The presence of the hydroxyl group at the 2-position further provides a site for potential hydrogen bonding interactions. Given that many planar aromatic heterocyclic compounds exert their biological effects through interaction with DNA, this guide will primarily explore the potential for 7-Chloro-1,8-naphthyridin-2-ol to act as a DNA-binding agent.

Potential Biological Target: Deoxyribonucleic Acid (DNA)

DNA is a primary target for many anticancer and antimicrobial drugs. Small molecules can interact with DNA through several modes, including intercalation between base pairs, binding to the minor or major grooves, or covalent bonding to the DNA backbone. The planar aromatic structure of 1,8-naphthyridine derivatives makes them prime candidates for DNA intercalation.

Proposed Mechanism of Interaction: DNA Intercalation

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to several conformational changes in the DNA structure, including unwinding of the helix, an increase in its length, and alterations in its flexibility. These structural perturbations can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity in rapidly dividing cells like cancer cells. Molecular docking studies on benzo[b][3][4]naphthyridines have suggested a preference for binding to the AT-rich regions of double-stranded DNA.[3]

dot

Caption: Proposed mechanism of DNA intercalation by 7-Chloro-1,8-naphthyridin-2-ol.

Quantitative Data from Analogous Compounds

While specific quantitative data for the DNA interaction of 7-Chloro-1,8-naphthyridin-2-ol is not currently available, studies on closely related 1,8-naphthyridine derivatives provide valuable insights into their potential binding affinities and cytotoxic activities.

Table 1: DNA Binding Affinities of 1,8-Naphthyridine Derivatives

| Compound | Target DNA Structure | Binding Affinity (Kd) | Method | Reference |

| 2-Amino-1,8-naphthyridine Dimer (ANP77) | Internal loop (C/CC) | 4.8 nM | Isothermal Titration Calorimetry | [5] |

| 2-Amino-1,8-naphthyridine Dimer (ANP77) | Internal loop (T/CC) | 34.4 nM | Isothermal Titration Calorimetry | [5] |

Table 2: Cytotoxicity of 1,8-Naphthyridine Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47) | MIAPaCa (Pancreatic Cancer) | 0.41 | [6] |

| Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47) | K-562 (Leukemia) | 0.77 | [6] |

| 1,8-Naphthyridine-C-3'-heteroaryl derivative (Compound 29) | PA-1 (Ovarian Cancer) | 0.41 | [6] |

| Naphthyridine Derivative (Compound 16) | HeLa (Cervical Cancer) | 0.7 | [4][7] |

| Naphthyridine Derivative (Compound 16) | HL-60 (Leukemia) | 0.1 | [4][7] |

| Naphthyridine Derivative (Compound 16) | PC-3 (Prostate Cancer) | 5.1 | [4][7] |

| Pyrazolo-naphthyridine (Compound 5j) | HeLa (Cervical Cancer) | 6.4 | [8] |

| Pyrazolo-naphthyridine (Compound 5k) | MCF-7 (Breast Cancer) | 2.03 | [8] |

Table 3: Molecular Docking Binding Energies of Benzo[b][3][4]naphthyridines with DNA

| Compound | DNA Region | Binding Energy (kcal/mol) | Reference |

| Benzo[b][3][4]naphthyridine-5-thiol (5a) | AT-rich region | -7.16 | [3] |

Detailed Experimental Protocols for Studying DNA Interaction

To rigorously assess the interaction of 7-Chloro-1,8-naphthyridin-2-ol with DNA, a combination of biophysical and biochemical techniques should be employed. The following sections detail the methodologies for key experiments.

UV-Visible Spectroscopy

Principle: This technique monitors changes in the absorbance spectrum of the compound or DNA upon binding. Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (redshift) in the absorption maxima of the compound.

Protocol:

-

Prepare a stock solution of 7-Chloro-1,8-naphthyridin-2-ol in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M-1cm-1).

-

Titrate a fixed concentration of the compound with increasing concentrations of ctDNA.

-

Record the UV-Vis absorption spectra (typically 200-500 nm) after each addition of DNA and incubation to reach equilibrium.

-

Analyze the changes in absorbance and wavelength maxima to determine the binding mode and calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or similar models.

dot

Caption: Workflow for UV-Visible Spectroscopy DNA Binding Assay.

Fluorescence Spectroscopy

Principle: This method relies on changes in the fluorescence properties of the compound or a fluorescent probe upon interaction with DNA. Intercalation can lead to an increase or decrease in fluorescence intensity and changes in the emission wavelength. Competitive binding assays with known DNA intercalators (e.g., ethidium bromide) can also be performed.

Protocol (Competitive Binding with Ethidium Bromide):

-

Prepare a solution of ctDNA and ethidium bromide (EtBr) in a buffer, allowing the EtBr to fully intercalate.

-

Measure the initial fluorescence of the ctDNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

-

Add increasing concentrations of 7-Chloro-1,8-naphthyridin-2-ol to the ctDNA-EtBr solution.

-

Record the fluorescence emission spectra after each addition and incubation.

-

A decrease in the fluorescence intensity of the ctDNA-EtBr complex indicates displacement of EtBr by the compound, suggesting an intercalative binding mode.

-

Calculate the Stern-Volmer quenching constant (KSV) and the binding constant of the compound to DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, DNA binding, docking and photoclevage studies of novel benzo[b][1,8]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites in Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The 1,8-Naphthyridine Scaffold: A Promising Framework for Combating Neurodegenerative Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a significant and growing global health challenge. The complex multifactorial nature of these diseases necessitates the development of novel therapeutic agents capable of modulating multiple pathological pathways. The 1,8-naphthyridine scaffold has emerged as a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility in targeting key biological processes implicated in neurodegeneration. This technical guide provides a comprehensive overview of the burgeoning research into 1,8-naphthyridine derivatives as potential therapeutic agents for these devastating conditions. We present a detailed analysis of their mechanisms of action, supported by quantitative data, explicit experimental protocols, and visual representations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative treatments for neurodegenerative disorders.

Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has attracted considerable interest from medicinal chemists due to its wide array of biological activities.[1][2] Its rigid, planar structure provides an ideal framework for designing molecules that can interact with high specificity and affinity with various biological targets. In the context of neurodegenerative diseases, derivatives of the 1,8-naphthyridine scaffold have shown promise in several key areas, including:

-

Enzyme Inhibition: Targeting enzymes crucial to disease progression, such as cholinesterases, glycogen synthase kinase-3β (GSK-3β), and Rho-associated coiled-coil containing protein kinase (ROCK).

-

Modulation of Signaling Pathways: Influencing critical signaling cascades involved in neuroinflammation and neuronal survival, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway.

-

Neuroprotection: Exhibiting protective effects against neuronal damage and death induced by various stressors.[3]

-

Targeting Genetic Mechanisms: In the case of Huntington's disease, directly addressing the underlying genetic mutation.

This guide will delve into the specifics of these applications, providing the necessary technical details to facilitate further research and development in this exciting field.

Targeting Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The cholinergic hypothesis, which posits that a deficit in the neurotransmitter acetylcholine contributes to cognitive decline, has been a cornerstone of Alzheimer's therapy.[4]

Cholinesterase Inhibition

A primary strategy for managing Alzheimer's symptoms is to inhibit the enzymes responsible for the breakdown of acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several 1,8-naphthyridine derivatives have been synthesized and evaluated as potent cholinesterase inhibitors.

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 14 | AChE (from Electrophorus electricus) | 0.85 ± 0.07 | [3] |

| BuChE (from equine serum) | 3.2 ± 0.2 | [3] | |

| ITH4012 | AChE (from Electrophorus electricus) | 1.2 ± 0.1 | [3] |

| BuChE (from equine serum) | 5.6 ± 0.4 | [3] |

Neuroprotection against Aβ and Tau Pathology

Beyond symptomatic relief, 1,8-naphthyridine derivatives have demonstrated neuroprotective effects against the core pathologies of Alzheimer's disease. For instance, compound 14 has been shown to protect SH-SY5Y neuroblastoma cells from toxicity induced by Aβ₁₋₄₂ peptide and okadaic acid, a phosphatase inhibitor that promotes tau hyperphosphorylation.[3]

Experimental Protocols

The Friedlander synthesis is a classical and versatile method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines.

General Procedure:

-

A mixture of 2-aminonicotinaldehyde (1.0 eq) and an active methylene compound (e.g., a ketone or β-keto ester; 1.1 eq) is prepared.

-

The reactants are dissolved in a suitable solvent, such as ethanol or water.[5][6]

-

A catalytic amount of a base (e.g., choline hydroxide) or acid is added to the mixture.[3][5]

-

The reaction mixture is stirred at a specified temperature (e.g., 50°C) for a designated period (e.g., 2-24 hours), with the reaction progress monitored by thin-layer chromatography (TLC).[5][6]

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization or column chromatography.

The inhibitory activity of 1,8-naphthyridine derivatives against AChE can be determined using a colorimetric method based on Ellman's reagent.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (1,8-naphthyridine derivatives)

-

96-well microplate and plate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Add 25 µL of various concentrations of the test compound to the wells of a 96-well plate.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The ability of 1,8-naphthyridine derivatives to inhibit the aggregation of Aβ peptide can be assessed using a Thioflavin T (ThT) fluorescence assay.

Materials:

-

Aβ₁₋₄₂ peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (pH 7.4)

-

Test compounds (1,8-naphthyridine derivatives)

-

96-well black microplate and fluorescence plate reader

Procedure:

-

Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent (e.g., hexafluoroisopropanol) and evaporate the solvent to form a peptide film.

-

Resuspend the Aβ₁₋₄₂ film in phosphate buffer to the desired concentration.

-

Incubate the Aβ₁₋₄₂ solution with various concentrations of the test compound at 37°C with continuous agitation.

-

At different time points, take aliquots of the incubation mixture and add them to a solution of ThT in a 96-well black plate.

-

Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.

Targeting Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor impairments. While the exact cause is unknown, neuroinflammation and oxidative stress are known to play significant roles.

A2A Receptor Antagonism

The adenosine A2A receptor is a promising target for the treatment of Parkinson's disease. Antagonism of this receptor can potentiate dopaminergic neurotransmission and provide neuroprotection. In silico studies have suggested that 1,8-naphthyridine derivatives can act as A2A receptor antagonists, with modifications at the 3rd position of the nucleus enhancing binding efficiency.[7]

Inhibition of Neuroinflammation

Neuroinflammation, mediated by activated microglia, is a key contributor to the pathology of Parkinson's disease. Certain 1,8-naphthyridine derivatives have been shown to attenuate inflammatory responses in microglial cells.

Experimental Protocols

The anti-inflammatory effects of 1,8-naphthyridine derivatives can be evaluated in a microglial cell line, such as BV-2 cells, stimulated with lipopolysaccharide (LPS).

Materials:

-

BV-2 microglial cells

-

Lipopolysaccharide (LPS)

-

Test compounds (1,8-naphthyridine derivatives)

-

Reagents for measuring nitric oxide (Griess reagent) and pro-inflammatory cytokines (ELISA kits for TNF-α and IL-6)

Procedure:

-

Culture BV-2 cells in appropriate media.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Determine the IC50 values for the inhibition of nitric oxide and cytokine production.

Targeting Huntington's Disease

Huntington's disease is an autosomal dominant neurodegenerative disorder caused by an expansion of a CAG trinucleotide repeat in the huntingtin gene. This leads to the production of a mutant huntingtin protein with an elongated polyglutamine tract, which is prone to aggregation and is toxic to neurons.

Inducing CAG Repeat Contractions

A groundbreaking approach for treating Huntington's disease involves directly targeting the genetic mutation. A specific 1,8-naphthyridine derivative, naphthyridine-azaquinolone (NA), has been shown to bind to the slipped-DNA structures formed by the expanded CAG repeats. This binding promotes the contraction of these repeats, thereby reducing the production of the mutant huntingtin protein. This has been demonstrated in both patient-derived cells and in the striatum of a mouse model of Huntington's disease.

Experimental Protocols

The efficacy of compounds like naphthyridine-azaquinolone can be tested in transgenic mouse models of Huntington's disease, such as the R6/2 mouse model.

Procedure:

-

House R6/2 mice under standard laboratory conditions.

-

At a specific age, administer the test compound (e.g., via intracranial injection into the striatum or through a systemic route if blood-brain barrier penetration is achieved).

-

A control group should receive a vehicle injection.

-

After a defined treatment period, sacrifice the animals and collect brain tissue.

-

Analyze the CAG repeat length in the striatal DNA using PCR and fragment analysis to assess for contractions.

-

Evaluate the levels of mutant huntingtin protein aggregates in the brain tissue using immunohistochemistry or western blotting.

-

Behavioral tests can also be conducted to assess for any functional improvements in the treated mice.

Multi-target Approaches and Future Directions

The complexity of neurodegenerative disorders suggests that therapies targeting a single pathological mechanism may have limited efficacy. The 1,8-naphthyridine scaffold is particularly well-suited for the development of multi-target-directed ligands. For example, a single molecule could be designed to inhibit both cholinesterases and GSK-3β, or to possess both anti-inflammatory and neuroprotective properties.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of 1,8-naphthyridine derivatives for their respective targets.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To ensure that these compounds can effectively cross the blood-brain barrier and reach their targets in the central nervous system.

-

In Vivo Efficacy Studies: To validate the therapeutic potential of promising candidates in relevant animal models of neurodegenerative diseases.

-

Exploration of Novel Targets: To identify new biological targets for 1,8-naphthyridine derivatives that are relevant to the pathogenesis of neurodegenerative disorders.

Conclusion

The 1,8-naphthyridine scaffold represents a highly promising and versatile platform for the development of novel therapeutics for neurodegenerative disorders. The ability of its derivatives to modulate multiple key pathological pathways, including enzymatic activity, neuroinflammation, and even the underlying genetic mutations, underscores its significant potential. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to build upon the existing knowledge and accelerate the translation of these promising compounds from the laboratory to the clinic. Continued investigation into this remarkable chemical scaffold holds the promise of delivering much-needed, effective treatments for patients suffering from Alzheimer's, Parkinson's, Huntington's, and other related devastating diseases.

References

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Safety and Toxicity Profile of 7-chloro-1,8-naphthyridin-2-amine: A Review of Available Data

For Immediate Release

Shanghai, China – December 30, 2025 – 7-chloro-1,8-naphthyridin-2-amine is a heterocyclic amine containing a naphthyridine core. This compound and its derivatives are utilized in medicinal chemistry and drug discovery as intermediates for the synthesis of various biologically active molecules. Due to its application in research and development, understanding its safety and toxicity profile is crucial for researchers, scientists, and drug development professionals. This technical guide synthesizes the currently available safety and toxicity data for 7-chloro-1,8-naphthyridin-2-amine.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), 7-chloro-1,8-naphthyridin-2-amine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4. This indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Category 2. This suggests that the compound can cause skin irritation.

-

Serious Eye Damage/Eye Irritation: Category 2A. This classification points to the potential for the substance to cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3. This indicates that the compound may cause respiratory irritation.

The corresponding signal word for these classifications is "Warning".

Toxicological Data Summary

Table 1: Summary of Available Toxicological Data

| Toxicological Endpoint | Result/Classification | Data Availability |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | No quantitative LD50 data available. |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | No quantitative LD50 data available. |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | No quantitative LC50 data available. |

| Skin Irritation | Category 2 (Causes skin irritation) | Based on GHS classification. |

| Eye Irritation | Category 2A (Causes serious eye irritation) | Based on GHS classification. |

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Based on GHS classification. |

| Germ Cell Mutagenicity | Data not available | No Ames test or other genotoxicity assay results found. |

| Carcinogenicity | Data not available | No long-term animal studies found. |

| Reproductive Toxicity | Data not available | No studies on fertility or developmental effects found. |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | No sub-chronic or chronic toxicity studies found. |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of 7-chloro-1,8-naphthyridin-2-amine are not available in the public domain. Standardized testing for the observed GHS classifications would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines. For instance:

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method)

-

Skin Irritation: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

-

Eye Irritation: OECD Test Guideline 492 (Reconstructed human cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

The workflow for a standard in vivo acute oral toxicity study is outlined below.

Figure 1. A generalized workflow for an in vivo acute oral toxicity study.

Pharmacokinetics and Metabolism

There is no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) or the pharmacokinetic profile of 7-chloro-1,8-naphthyridin-2-amine. Understanding the metabolic pathways is critical for assessing the potential for the formation of toxic metabolites. Without experimental data, any proposed metabolic pathway would be purely speculative.

Conclusion and Recommendations

The available data on the safety and toxicity of 7-chloro-1,8-naphthyridin-2-amine is limited to GHS hazard classifications, which indicate potential for acute toxicity upon ingestion, skin contact, or inhalation, as well as skin and eye irritation. There is a notable absence of quantitative toxicological data and studies on chronic exposure, genotoxicity, carcinogenicity, and reproductive toxicity.

For organizations involved in the handling and use of 7-chloro-1,8-naphthyridin-2-amine, it is imperative to adhere to the safety precautions outlined in the Safety Data Sheet. This includes the use of appropriate personal protective equipment (PPE), ensuring adequate ventilation, and preventing direct contact.

Given the data gaps, further toxicological studies are warranted to fully characterize the safety profile of this compound. It is recommended that, at a minimum, in vitro genotoxicity screening (e.g., Ames test) and a more detailed characterization of its acute toxicity be conducted to provide a more comprehensive understanding for risk assessment. Professionals in drug development should consider these data gaps when utilizing this compound as a synthetic intermediate.

An In-depth Technical Guide to 7-Chloro-1,8-naphthyridin-2-ol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1,8-naphthyridin-2-ol, a heterocyclic compound, serves as a crucial intermediate in the synthesis of various biologically active molecules. With the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol , this compound has garnered significant interest in medicinal chemistry and materials science. Its structural framework is a key component in the development of therapeutic agents, most notably as a precursor to the anxiolytic drug Pagoclone. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its biological relevance, particularly in the context of drug discovery and development.

Core Compound Specifications

A summary of the key quantitative data for 7-Chloro-1,8-naphthyridin-2-ol, also known by its IUPAC name 7-chloro-1H-1,8-naphthyridin-2-one, is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂O | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| IUPAC Name | 7-chloro-1H-1,8-naphthyridin-2-one | [1] |

| CAS Number | 15944-34-0 | [1] |

| Canonical SMILES | C1=CC(=O)NC2=C1C=CC(=N2)Cl | [1] |

| InChI Key | VOFMYNBQUTUEOS-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of 7-Chloro-1,8-naphthyridin-2-ol

The synthesis of 7-Chloro-1,8-naphthyridin-2-ol can be conceptualized as a multi-step process, likely commencing from a substituted pyridine precursor, followed by cyclization and subsequent functional group manipulations. A potential synthetic pathway is outlined below.

Caption: Proposed synthetic workflow for 7-Chloro-1,8-naphthyridin-2-ol.

Experimental Protocol:

A generalized procedure would involve the condensation of 2-amino-6-chloropyridine with a suitable three-carbon component, such as a malonic acid derivative, followed by a cyclization reaction to form the naphthyridine ring system. The final steps would involve manipulation of functional groups to yield the target 2-ol derivative.

Note: This is a generalized protocol, and specific reaction conditions, including catalysts, solvents, and temperatures, would require experimental optimization.

Spectroscopic Data (Predicted)

While experimental spectra for 7-Chloro-1,8-naphthyridin-2-ol are not widely published, predicted data based on its structure can provide valuable guidance for characterization.

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The N-H proton of the lactam would likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Carbonyl carbon signal is anticipated around δ 160-170 ppm. Aromatic carbons would resonate in the δ 110-150 ppm region. |

| IR Spectroscopy | Characteristic peaks are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 180, with a characteristic M+2 isotope peak at m/z 182 due to the presence of chlorine. |

Biological Significance and Signaling Pathways

The primary biological significance of 7-Chloro-1,8-naphthyridin-2-ol lies in its role as a key building block for pharmacologically active compounds. The broader class of 1,8-naphthyridine derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]

Precursor to Pagoclone and Interaction with GABA-A Receptors

A notable application of 7-Chloro-1,8-naphthyridin-2-ol is in the synthesis of Pagoclone, an anxiolytic agent.[1] Pagoclone is a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[3][4] This interaction enhances the effect of the neurotransmitter GABA, leading to a calming effect on the central nervous system.

The structural relationship between 7-Chloro-1,8-naphthyridin-2-ol and Pagoclone suggests that the naphthyridine core is a critical pharmacophore for interacting with the GABA-A receptor.

Caption: Logical relationship from precursor to biological effect.

While direct studies on the signaling pathways modulated by 7-Chloro-1,8-naphthyridin-2-ol are limited, its structural contribution to a known GABA-A receptor modulator strongly implies that its derivatives are likely to interact with this critical inhibitory neurotransmitter receptor in the central nervous system.

Applications in Drug Discovery and Materials Science

The utility of 7-Chloro-1,8-naphthyridin-2-ol extends beyond its role as a precursor to Pagoclone. The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes 7-Chloro-1,8-naphthyridin-2-ol a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as:

-

Antibacterial agents: The naphthyridine core is found in several quinolone antibiotics.

-

Anticancer agents: Derivatives have been investigated for their ability to inhibit cancer cell proliferation.

-

Anti-inflammatory drugs: The scaffold has been explored for the development of new anti-inflammatory molecules.[2]

In the field of materials science , the photochemical properties of naphthyridine derivatives make them suitable for applications in organic electronics and photonic devices.[1]

Conclusion